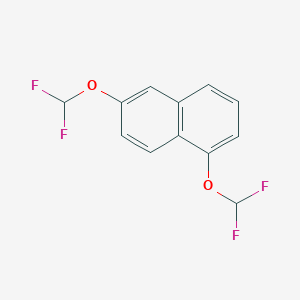
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in many natural products and synthetic drugs
Preparation Methods
The synthesis of 2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction typically requires specific conditions such as the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Chemical Reactions Analysis
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate has a wide range of applications in scientific research:
Medicine: This compound can be used in the development of new therapeutic agents due to its potential biological activities.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, making it a valuable compound in the development of new drugs . The exact molecular targets and pathways depend on the specific application and the biological activity being studied.
Comparison with Similar Compounds
2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate can be compared with other similar indole derivatives, such as:
These compounds share similar structures but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can lead to different chemical and biological properties.
Properties
CAS No. |
66552-40-7 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-O-ethyl 5-O-methyl 3-methyl-1H-indole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(17)12-8(2)10-7-9(13(16)18-3)5-6-11(10)15-12/h5-7,15H,4H2,1-3H3 |
InChI Key |
GOIVPBQODBSHMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)


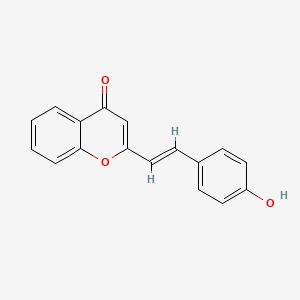
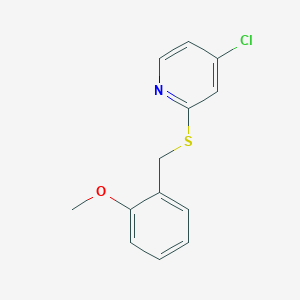
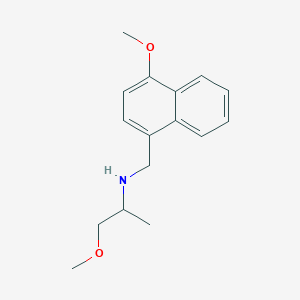
![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
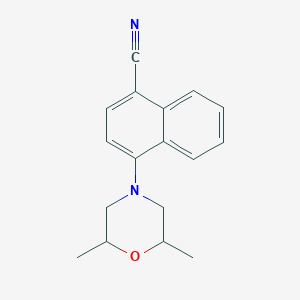
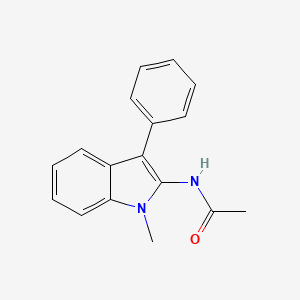
![Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]](/img/structure/B11856365.png)
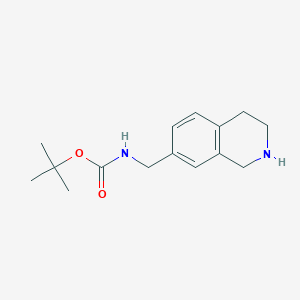
![N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine](/img/structure/B11856375.png)
